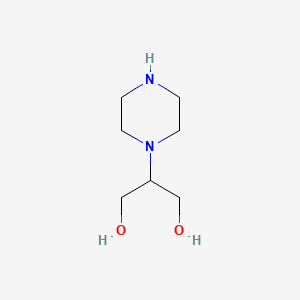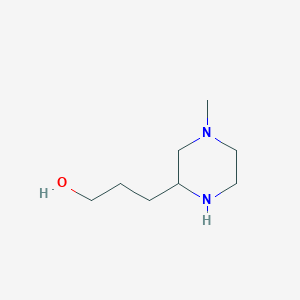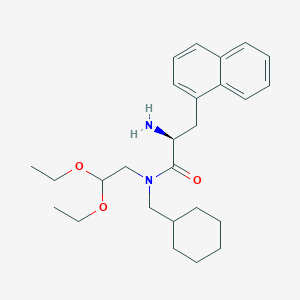![molecular formula C10H14O4 B13110329 1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a chemical compound with the molecular formula C10H14O4. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane and cyclopropane ring. The compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of 1,1-cyclopropanedicarboxylic acid with an appropriate alcohol under acidic conditions to form the cyclic isopropylidene ester. The reaction is carried out in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: A closely related compound with a similar spirocyclic structure but lacking the ethyl group.
Cyclopropane-1,1-dicarboxylic acid cyclic isopropylidene ester: Another related compound with a similar core structure.
Uniqueness
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C10H14O4/c1-4-6-5-10(6)7(11)13-9(2,3)14-8(10)12/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
WGNQHQOTJCUQSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC12C(=O)OC(OC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)


